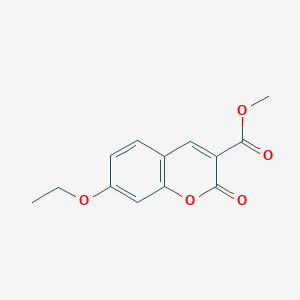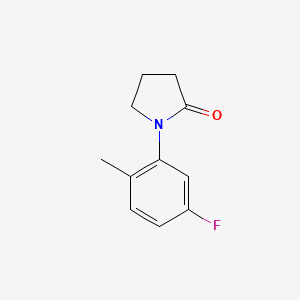
2,2-Dibromo-1-(3-thienyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1-(3-thienyl)ethanone: is an organic compound with the molecular formula C6H4Br2OS . It is a derivative of ethanone where two bromine atoms are attached to the second carbon, and a thienyl group is attached to the first carbon. This compound is known for its reactivity and is used in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(3-thienyl)ethanone typically involves the bromination of 1-(3-thienyl)ethanone. The reaction is carried out by treating 1-(3-thienyl)ethanone with bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety when handling large quantities of bromine. The use of automated systems can also enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dibromo-1-(3-thienyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1-(3-thienyl)ethanol or other reduced derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.
Major Products Formed:
Substitution Reactions: Products include 2-amino-1-(3-thienyl)ethanone, 2-thio-1-(3-thienyl)ethanone, and 2-alkoxy-1-(3-thienyl)ethanone.
Reduction Reactions: Major products include 1-(3-thienyl)ethanol and other reduced derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones of this compound.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1-(3-thienyl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-1-(3-thienyl)ethanone involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The thienyl group also contributes to its reactivity by stabilizing intermediates formed during chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
2,2-Dibromo-1-(2-thienyl)ethanone: Similar structure but with the thienyl group attached to the second carbon.
2-Bromo-1-(3-thienyl)ethanone: Contains only one bromine atom.
1-(3-Thienyl)ethanone: The parent compound without bromine atoms.
Uniqueness: 2,2-Dibromo-1-(3-thienyl)ethanone is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to similar compounds. This makes it a valuable reagent in organic synthesis and research applications where high reactivity is required.
Eigenschaften
Molekularformel |
C6H4Br2OS |
|---|---|
Molekulargewicht |
283.97 g/mol |
IUPAC-Name |
2,2-dibromo-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C6H4Br2OS/c7-6(8)5(9)4-1-2-10-3-4/h1-3,6H |
InChI-Schlüssel |
SCBHQBZUPWTNMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13685629.png)

![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)



![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)
![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)


![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)



